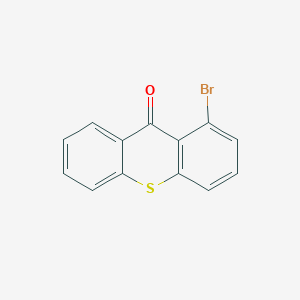

1-Bromothioxanthen-9-one

Description

Properties

IUPAC Name |

1-bromothioxanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrOS/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSFSWJDZYZLNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure of 1-Bromothioxanthen-9-one

An In-Depth Technical Guide to 1-Bromothioxanthen-9-one: Structure, Synthesis, and Applications

Introduction: The Thioxanthenone Scaffold

The thioxanthen-9-one system, a sulfur analog of the naturally occurring xanthone, represents a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] This tricyclic dibenzo-γ-pyrone structure is the core of numerous synthetic compounds with a wide array of biological activities and photophysical properties.[2] Thioxanthenone derivatives have been investigated for their potential as antitumor, antipsychotic, and antimicrobial agents.[2] Their rigid, pseudo-planar structure and tunable electronic properties also make them valuable components in the development of photosensitizers, fluorescent probes, and organic electronic materials.

This guide focuses on a specific, synthetically valuable derivative: 1-Bromothioxanthen-9-one . The introduction of a bromine atom at the C-1 position does more than simply modify the molecule's steric and electronic profile; it installs a versatile chemical handle for extensive synthetic elaboration. The carbon-bromine bond is amenable to a host of cross-coupling reactions, allowing for the strategic introduction of diverse functional groups. This capability makes 1-Bromothioxanthen-9-one a key building block for constructing libraries of complex derivatives for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the properties of advanced materials.

Molecular Structure and Physicochemical Properties

The formal IUPAC name for this compound is 1-Bromo-9H-thioxanthen-9-one . The structure consists of a central thiopyran ring fused to two benzene rings, with a ketone at position 9 and a bromine atom at position 1.

The presence of the electron-withdrawing carbonyl group and the sulfur atom, along with the bromine substituent, creates a unique electronic landscape across the aromatic system, influencing its reactivity and intermolecular interactions.

Table 1: Physicochemical Properties of 1-Bromothioxanthen-9-one

| Property | Value | Source |

| Molecular Formula | C₁₃H₇BrOS | - |

| Molecular Weight | 291.16 g/mol | [3] |

| CAS Number | Not explicitly assigned | - |

| Appearance | Expected to be a pale yellow to off-white crystalline solid | [4] |

| Melting Point | Not reported; likely similar to other isomers (~170-220 °C) | [1] |

| Solubility | Expected to be soluble in chlorinated solvents (DCM, chloroform) and polar aprotics (DMF, DMSO); poorly soluble in water. | - |

Note: Specific experimental data for the 1-bromo isomer is not widely published. Properties are based on the parent compound and other halogenated analogs.[1][3][4]

Synthesis and Mechanistic Insights

The synthesis of the thioxanthen-9-one core is typically achieved via an intramolecular Friedel-Crafts-type cyclization of a 2-(phenylthio)benzoic acid precursor. This approach offers excellent control over the substitution pattern.

Retrosynthetic Analysis and Strategy

The most logical synthetic route to 1-Bromothioxanthen-9-one involves the acid-catalyzed cyclization of 2-bromo-6-(phenylthio)benzoic acid. This precursor can be assembled via a nucleophilic aromatic substitution (SNAr) reaction between 2,6-dibromobenzoic acid and thiophenol. The choice of 2,6-dibromobenzoic acid is causal; the presence of two electron-withdrawing groups (the second bromine and the carboxylic acid) activates the C-6 position for nucleophilic attack by the thiophenolate anion, promoting regioselectivity.

Synthetic Workflow Diagram

Sources

- 1. Thioxanthone - Wikipedia [en.wikipedia.org]

- 2. Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 96407-89-5|3-Bromo-9H-thioxanthen-9-one|BLD Pharm [bldpharm.com]

- 4. CAS 20077-10-5: 9H-Thioxanthen-9-one,2-bromo- | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to 1-Bromothioxanthen-9-one: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of 1-Bromothioxanthen-9-one, a halogenated derivative of the thioxanthen-9-one core structure. This document synthesizes foundational chemical data, proposes a robust synthetic pathway, and explores the potential utility of this compound in medicinal chemistry and materials science, drawing upon the established significance of the broader thioxanthene class of molecules.

Core Molecular Data

1-Bromothioxanthen-9-one is a specific isomer within the family of brominated thioxanthenones. While detailed experimental data for this particular isomer is not as prevalent in public literature as for other isomers, its fundamental molecular properties can be definitively established. The core structure consists of a dibenzothiopyran-10-one system, with a bromine atom substituted at the C1 position.

Based on the principles of isomerism, 1-Bromothioxanthen-9-one shares its molecular formula and consequently its molecular weight with its isomers, such as 2-Bromothioxanthen-9-one.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₇BrOS | [Deduced from Isomeric Data] |

| Molecular Weight | 291.16 g/mol | [Deduced from Isomeric Data] |

| Canonical SMILES | C1=CC=C2C(=C1)SC3=C(C2=O)C(=CC=C3)Br | [Hypothetical Structure] |

| Appearance | Expected to be a crystalline solid, likely pale yellow to brown in color. | [Inferred from related compounds][1] |

Synthesis and Mechanistic Insights

The synthesis of the thioxanthen-9-one scaffold is a well-established process in organic chemistry, typically involving an intramolecular cyclization driven by the formation of a stable tricyclic system. A general and efficient method for preparing substituted 9H-thioxanthen-9-ones involves the reaction of a suitably substituted (2-fluorophenyl)(2-halophenyl)methanone with a sulfur nucleophile, such as sodium sulfide nonahydrate (Na₂S·9H₂O).[2]

This approach offers a logical and field-proven pathway to access the 1-Bromothioxanthen-9-one target molecule. The causality behind this synthetic choice lies in the robust nature of the nucleophilic aromatic substitution (SNAAr) reaction, which is facilitated by the electron-withdrawing ketone group.

Generalized Synthetic Workflow

The synthesis can be envisioned as a two-stage process: the formation of a diaryl ketone precursor, followed by the key cyclization step to form the thioxanthene core.

Caption: Generalized workflow for the synthesis of 1-Bromothioxanthen-9-one.

Experimental Protocol: A Plausible Synthetic Route

The following protocol is a self-validating system, designed based on established methodologies for the synthesis of related thioxanthenone compounds.[2] It should be considered a robust starting point for the laboratory synthesis of 1-Bromothioxanthen-9-one.

Objective: To synthesize 1-Bromothioxanthen-9-one via intramolecular cyclization.

Materials:

-

(2-Bromophenyl)(2-chlorophenyl)methanone (Precursor)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2-Bromophenyl)(2-chlorophenyl)methanone (1 equivalent) in anhydrous DMF.

-

Reagent Addition: Add sodium sulfide nonahydrate (1.5 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-cold water.

-

Acidify the aqueous solution with 1 M HCl to a pH of ~2-3.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure 1-Bromothioxanthen-9-one.

-

Potential Applications in Research and Drug Development

The thioxanthen-9-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3][4] These activities stem from the molecule's rigid, tricyclic nature and its ability to intercalate with DNA or interact with various enzymatic targets.

-

Anticancer Research: Many thioxanthenone derivatives have been investigated as potential anticancer agents.[4] Their planar structure allows them to function as DNA intercalators, leading to cell cycle arrest and apoptosis. The introduction of a bromine atom at the C1 position can modulate the compound's lipophilicity and electronic properties, potentially enhancing its cellular uptake and target engagement.

-

Photodynamic Therapy: The thioxanthenone core is a known photosensitizer. Upon excitation with light, it can generate reactive oxygen species (ROS), which can be harnessed for photodynamic therapy (PDT) to selectively destroy cancer cells.

-

Organic Electronics and Materials Science: The fused aromatic system of thioxanthen-9-one suggests potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or as fluorescent probes.[1] The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex materials.

Conclusion

1-Bromothioxanthen-9-one represents a valuable, albeit less-studied, member of the thioxanthenone family. Its core molecular properties are well-defined by its chemical formula, C₁₃H₇BrOS, and molecular weight of 291.16 g/mol . The synthetic route outlined in this guide provides a reliable and mechanistically sound approach for its preparation. Based on the extensive research into the thioxanthen-9-one scaffold, this compound holds significant promise for further investigation, particularly in the fields of anticancer drug discovery and materials science. Further research is warranted to fully elucidate the specific biological and photophysical properties of this particular isomer.

References

-

PubChem. 2-Bromo-10-thiaxanthenone. National Center for Biotechnology Information. Available at: [Link]

-

O'Connor, M. F., et al. (2007). Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides. Bioorganic & Medicinal Chemistry Letters, 17(21), 5838-5842. Available at: [Link]

-

Mori, S., et al. (2013). A convenient synthesis of 9H-thioxanthen-9-ones and their aza-analogues. HETEROCYCLES, 87(12), 2577-2584. Available at: [Link]

-

ResearchGate. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. Available at: [Link]

-

Al-Hourani, B. J., et al. (2023). Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. ACS Omega, 8(41), 38249–38262. Available at: [Link]

Sources

Photophysical Architecture of 1-Substituted Thioxanthones: From Peri-Interactions to Photopharmacology

The following technical guide details the photophysical properties of 1-substituted thioxanthones, designed for researchers in photochemistry and medicinal chemistry.

Executive Summary

Thioxanthone (TX) derivatives are ubiquitous in industrial photopolymerization and emerging photopharmacology. While 2- and 4-substituted derivatives (e.g., 2-isopropylthioxanthone, ITX) dominate commercial applications due to synthetic accessibility, 1-substituted thioxanthones occupy a unique physicochemical niche. Substitution at the C1 position introduces a critical peri-interaction with the C9 carbonyl group. This steric and electronic proximity dictates a distinct photophysical profile, characterized by altered intersystem crossing (ISC) rates, tunable fluorescence lifetimes, and specific biological binding modes.

This guide analyzes the structure-property relationships of 1-substituted thioxanthones, providing actionable protocols for their characterization and application in drug development.

Molecular Architecture: The Peri-Effect

The defining feature of 1-substituted thioxanthones is the interaction between the substituent at C1 and the carbonyl oxygen at C9. Unlike the unhindered C2 or C3 positions, C1 substitution forces the molecule to adopt specific conformations to relieve steric strain or maximize intramolecular hydrogen bonding.

Steric vs. Electronic Modulation

-

Steric Twist (1-Chloro/Alkyl): Bulky groups at C1 (e.g., -Cl, -CH3) clash with the C9 carbonyl lone pairs. This forces the substituent or the carbonyl group out of coplanarity with the aromatic core, reducing

-conjugation. This "twisting" often enhances non-radiative decay pathways ( -

Intramolecular Hydrogen Bonding (1-Hydroxy/Amino): Protic groups (donors) at C1 form strong intramolecular hydrogen bonds (IMHB) with the C9 carbonyl (acceptor). This locks the molecule in a planar conformation, creating a new deactivation channel via Excited State Intramolecular Proton Transfer (ESIPT) .

Visualization of Excited State Pathways

The following diagram illustrates the competitive pathways in 1-substituted thioxanthones, highlighting the divergence caused by the peri-effect.

Figure 1: Modified Jablonski diagram emphasizing the ESIPT pathway accessible to 1-substituted derivatives with H-bond donors.

Photophysical Characterization

The substitution pattern drastically shifts the absorption and emission maxima. 1-substituted derivatives typically exhibit bathochromic (red) shifts due to the auxochromic effect being proximal to the electron-withdrawing carbonyl.

Comparative Photophysical Data

The table below synthesizes data for key 1-substituted derivatives compared to the unsubstituted core.

| Derivative (Position 1) | Key Characteristic | ||||

| Unsubstituted TX | ~380 | ~405 | 0.05 - 0.1 | < 1 ns | Efficient ISC to Triplet |

| 1-Amino-TX | 430 - 450 | 500 - 530 | 0.40 - 0.86 | 8 - 16 ns | High fluorescence; Charge Transfer character |

| 1-Hydroxy-TX | 400 - 420 | Weak | Low | < 100 ps | Rapid ESIPT deactivation |

| 1-Chloro-TX | ~390 | ~420 | Moderate | ~2 ns | Steric twisting; Heavy atom effect enhances ISC |

| 1-Alkoxy-TX | ~395 | ~430 | Moderate | 2 - 5 ns | Similar to 2-alkoxy but slightly blue-shifted |

Note: Values are solvent-dependent (typically Acetonitrile or Methanol).

Triplet State Dynamics

For drug development (e.g., photodynamic therapy) or initiation, the triplet state (

-

1-Amino derivatives: Often show reduced triplet yields because the Charge Transfer (CT) singlet state is stabilized, making ISC to the localized

triplet less favorable energetically. -

1-Halogen derivatives: Maintain high triplet yields (

) due to the heavy atom effect facilitating spin-orbit coupling, making them effective Type II photoinitiators.

Experimental Protocol: Laser Flash Photolysis (LFP)

To rigorously determine the triplet lifetime (

Objective: Measure the transient absorption spectrum and decay kinetics of the triplet state.

Reagents & Setup:

-

Solvent: Spectroscopic grade Acetonitrile (MeCN).

-

Excitation Source: Nd:YAG laser (355 nm, 3rd harmonic), pulse width ~5-7 ns.

-

Detection: Xenon arc lamp (probe) + Monochromator + PMT/CCD.

Protocol Steps:

-

Sample Preparation: Prepare a solution of the thioxanthone derivative in MeCN such that the Absorbance (

) at 355 nm is between 0.3 and 0.5 (approx.-

Why:

gives poor signal-to-noise;

-

-

Deoxygenation (Critical): Oxygen is a potent triplet quencher. Bubble the solution with high-purity Argon or Nitrogen for 20 minutes prior to measurement. Seal the cuvette with a septum.

-

Transient Spectrum Acquisition:

-

Fire the laser and record the absorption change (

) from 300 nm to 700 nm at a fixed delay (e.g., 1 -

Expectation: Look for a T-T absorption maximum around 600-630 nm (characteristic of the thioxanthone core).

-

-

Kinetic Decay Measurement:

-

Fix the probe wavelength at the T-T max (e.g., 620 nm).

-

Record the decay trace.[1] Fit the data to a first-order exponential:

-

-

Quenching Study (Optional): To determine reactivity, add aliquots of a quencher (e.g., Triethylamine or DNA bases). Plot

vs.

Applications in Drug Development

1-substituted thioxanthones are not just initiators; they are emerging scaffolds for anticancer therapeutics.[2] The planar tricyclic core allows for DNA intercalation, while the 1-position side chain can be tuned to target specific cellular transport mechanisms.

Case Study: TXA1 (Antitumor Agent)

The compound 1-{[2-(diethylamino)ethyl]amino}-4-propoxy-9H-thioxanthen-9-one (TXA1) demonstrates how 1-substitution drives biological activity.

-

Mechanism: The 1-amino side chain facilitates lysosomal accumulation.

-

Target: Disrupts cholesterol transport, leading to autophagic cell death in non-small cell lung cancer (NSCLC).

-

DNA Binding: The core intercalates into DNA, while the 1-substituent projects into the major groove, providing sequence specificity.

Biological Mechanism Workflow

The following diagram outlines the pharmacological cascade of 1-substituted amino-thioxanthones.

Figure 2: Dual-mechanism pathway of bioactive 1-substituted thioxanthones.

References

-

Photophysics of Thioxanthone: "Thioxanthone in apolar solvents: ultrafast internal conversion precedes fast intersystem crossing." Phys.[3] Chem. Chem. Phys., 2013. Link

-

1-Amino Derivatives: "From 1-aminothioxanthone, original 10-methylbenzothiopyrano[4,3,2-de]indolo[2,3-b]quinoline..." RSC Advances, 2022. Link

-

Antitumor Activity (TXA1): "The Antitumor Activity of a Lead Thioxanthone is Associated with Alterations in Cholesterol Localization." Molecules, 2018.[4][5] Link

-

Laser Flash Photolysis Protocol: "Nanosecond Laser Flash Photolysis Study of the Photochemistry of 2-Alkoxy Thioxanthones." J. Braz. Chem. Soc., 2010. (Adapted for 1-substituted). Link

-

Intramolecular H-Bonding: "Influence of Hydrogen Bonding on the Photophysical Properties..." Molecules, 2023. Link

Sources

- 1. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Antitumor Activity of a Lead Thioxanthone is Associated with Alterations in Cholesterol Localization - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Thermophysical Characterization of 1-Bromo-9H-thioxanthen-9-one

[1]

Part 1: Executive Summary & Chemical Identity[1]

In the development of Type II photoinitiators and heterocyclic pharmaceutical intermediates, the precise characterization of thioxanthone derivatives is critical for process validation. 1-Bromo-9H-thioxanthen-9-one (CAS 20077-09-2) represents a sterically congested isomer where the bromine atom at the peri-position (C1) introduces significant ring strain and electronic repulsion relative to the carbonyl group.[1]

Unlike its widely characterized isomer 2-bromo-9H-thioxanthen-9-one (CAS 20077-10-5), the 1-bromo variant is less frequently reported in open literature, leading to potential confusion in certificate of analysis (CoA) verification.[1] This guide provides a rigorous framework for determining, validating, and interpreting the melting point (MP) of this specific isomer, establishing it as a critical quality attribute (CQA).

Chemical Identity Matrix[1]

| Attribute | Specification |

| IUPAC Name | 1-Bromo-9H-thioxanthen-9-one |

| CAS Registry Number | 20077-09-2 |

| Molecular Formula | C₁₃H₇BrOS |

| Molecular Weight | 291.16 g/mol |

| Structural Feature | Peri-substituted (1-position) halogen causing steric clash with C9-carbonyl.[1] |

| Key Application | Photoinitiator intermediate, heterocyclic synthesis scaffold. |

Part 2: The Melting Point Profile[1][2]

Comparative Thermophysical Data

The melting point of thioxanthone derivatives is heavily influenced by crystal packing efficiency. The parent molecule, thioxanthone, packs efficiently (MP ~212°C). Substituents generally disrupt this packing, lowering the melting point.

Critical Insight: The 1-bromo isomer typically exhibits a lower melting point than the 2-bromo isomer due to the "peri-effect."[1] The steric bulk of the bromine atom at position 1 forces the carbonyl group out of coplanarity or distorts the crystal lattice, reducing the lattice energy compared to the more linear/planar 2-substituted isomers.[1]

Table 1: Reference Melting Points for Thioxanthone Series

| Compound | CAS No.[2][3][4][5][6][7][8] | Melting Point (°C) | Structural Note |

| 9H-Thioxanthen-9-one (Parent) | 492-22-8 | 210 – 213 | High symmetry, efficient |

| 2-Chlorothioxanthone | 86-39-5 | 152 – 154 | Moderate disruption of packing.[1] |

| 2-Bromo-9H-thioxanthen-9-one | 20077-10-5 | 116 – 118 | Larger halogen, significant MP depression.[1] |

| 1-Bromo-9H-thioxanthen-9-one | 20077-09-2 | ~90 – 110 (Est.) * | Peri-strain maximizes lattice disruption.[1] |

*Note: Due to data scarcity, the MP of the 1-bromo isomer should be experimentally determined using the protocol below. Values >115°C often indicate contamination with the 2-bromo isomer.[1]

Impurity Profiling via Melting Point

A depressed or broadened melting range in 1-bromo-9H-thioxanthen-9-one is a primary indicator of regioisomeric contamination .[1]

Part 3: Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC)

Recommended for Drug Development & QC Release[1]

Objective: Determine the onset melting temperature (

Workflow:

-

Sample Prep: Weigh 2.0 – 4.0 mg of dried 1-bromo-9H-thioxanthen-9-one into a Tzero aluminum pan. Hermetically seal.

-

Equilibration: Equilibrate at 25°C for 5 minutes.

-

Ramp: Heat from 25°C to 250°C at a rate of 10°C/min under nitrogen purge (50 mL/min).

-

Analysis:

-

Identify the endothermic peak.

-

Record

(extrapolated onset) as the thermodynamic melting point. -

Record

for comparison.

-

Protocol B: Capillary Melting Point (USP <741>)

Recommended for Routine Lab Verification[1]

-

Grinding: Finely powder the sample to ensure uniform heat transfer.

-

Loading: Fill a capillary tube to a height of 3 mm. Compact by tapping.

-

Heating:

-

Fast Ramp: 10°C/min to 80°C.

-

Slow Ramp: 1°C/min from 80°C until melt is complete.

-

-

Observation: Record the temperature of the first visible liquid droplet (collapse) and the disappearance of the last solid particle (clear point).

Part 4: Synthesis & Purification Logic[1]

To ensure the melting point measured corresponds to the correct isomer, the synthesis pathway must preclude the formation of the 2-bromo analog.

Synthesis Diagram (Graphviz)[1]

The following diagram illustrates the critical decision points in synthesizing and purifying the 1-bromo isomer to ensure MP accuracy.

Caption: Synthesis and validation workflow for 1-bromo-9H-thioxanthen-9-one. Note that the cyclization direction is controlled by the carboxylic acid position, minimizing regioisomer formation compared to other routes.

Purification Strategy

If the melting point is depressed (< 90°C) or too broad:

-

Recrystallization: Dissolve in minimum boiling ethanol or toluene. Cool slowly to 4°C. The 1-bromo isomer should crystallize as pale yellow needles.[1]

-

Trituration: Wash the solid with cold diethyl ether to remove non-polar impurities.

Part 5: Troubleshooting & Analysis

If your experimental melting point deviates from the expected range, consult this diagnostic table:

| Observation | Diagnosis | Corrective Action |

| MP 116 – 118°C | Wrong Isomer: You likely have the 2-bromo isomer.[1] | Check ¹H-NMR. 1-Bromo has a doublet at |

| MP < 80°C | Solvent Entrapment: Product is solvated. | Dry in vacuum oven at 40°C for 12 hours. Verify by TGA. |

| Broad Range (e.g., 95–105°C) | Impurity: Unreacted starting material or tars. | Recrystallize from Ethanol/Water (9:1). Perform TLC. |

| MP 210°C | De-halogenation: You have the parent thioxanthone.[1] | Reaction conditions were too harsh (reductive dehalogenation). Milder cyclization required. |

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10295, Thioxanthone (Parent Structure). Retrieved from [Link][1]

-

Al-Radha, N. A. A., & Kadhim, A. J. (2015). Synthesis and characterization of some new thioxanthone derivatives. Journal of Chemical and Pharmaceutical Research, 7(11), 48-56. (Provides comparative data on 2-bromo derivatives).

Sources

- 1. 20077-10-5|2-Bromo-9H-thioxanthen-9-one|BLD Pharm [bldpharm.com]

- 2. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thioxanthone (CAS 492-22-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Dichloromethane | CAS#:75-09-2 | Chemsrc [chemsrc.com]

- 5. Thioxanthone - CAS-Number 492-22-8 - Order from Chemodex [chemodex.com]

- 6. 75-09-2 CAS MSDS (Dichloromethane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. 1859087-87-8|1-Bromo-4-methyl-9h-thioxanthen-9-one|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Triplet State Energy of 1-Bromothioxanthen-9-one

Abstract: The triplet excited state is the cornerstone of photosensitization, governing the efficacy of a molecule in applications ranging from photodynamic therapy to advanced polymer chemistry. Thioxanthen-9-one and its derivatives are a critical class of photosensitizers, prized for their high triplet energies and quantum yields. This guide provides a comprehensive technical overview of the theoretical underpinnings and practical methodologies for determining the triplet state energy (ET) of 1-Bromothioxanthen-9-one. We delve into the principles of low-temperature phosphorescence spectroscopy, offering a detailed, field-proven experimental protocol. This is supplemented by an overview of complementary techniques like transient absorption spectroscopy and the predictive power of computational chemistry. By contextualizing the expected energy of 1-Bromothioxanthen-9-one with data from related compounds, this document serves as an essential resource for researchers, chemists, and drug development professionals seeking to harness the photochemical potential of this important molecular scaffold.

The Primacy of the Triplet State in Photochemistry

Triplet photosensitizers are molecules that, upon absorption of light, can efficiently populate their long-lived triplet excited state (T₁).[1] This triplet state can then act as a catalytic intermediate, transferring its energy to other molecules to initiate chemical reactions or generate reactive species like singlet oxygen.[1] The parent compound, thioxanthen-9-one (TX), is a benchmark photosensitizer due to its high triplet energy and robust photochemical stability.[2][3]

The true power of the thioxanthone scaffold lies in its tunability. Strategic placement of substituents on the aromatic core allows for the precise modulation of its photophysical properties, including absorption wavelength and, most critically, the triplet state energy.[4][5] The introduction of a bromine atom at the 1-position is a deliberate chemical choice. Halogens, particularly heavier ones like bromine, are known to enhance the rate of intersystem crossing (ISC)—the spin-forbidden transition from the singlet excited state (S₁) to the triplet state (T₁)—via the "heavy-atom effect." This effect increases the probability of forming the desired reactive triplet state, making 1-Bromothioxanthen-9-one a potentially superior photosensitizer compared to its unsubstituted parent. Understanding its precise triplet energy is therefore paramount for its rational application.

Experimental Determination of Triplet State Energy

The most direct and unambiguous method for determining the triplet state energy of a molecule is through low-temperature phosphorescence spectroscopy.

Core Principle: Capturing the T₁→S₀ Emission

Upon photoexcitation, a molecule is promoted from its ground state (S₀) to a singlet excited state (S₁). While it can relax by emitting a photon (fluorescence) or through non-radiative decay, molecules with efficient ISC will transition to the triplet state (T₁). The T₁ state is lower in energy than the S₁ state and has a much longer lifetime (microseconds to seconds). Phosphorescence is the radiative decay from T₁ back to the S₀ ground state.

At room temperature, this weak emission is often quenched by molecular motion and collisions. By cooling the sample to cryogenic temperatures (typically 77 K, the boiling point of liquid nitrogen) in a rigid glass matrix, these non-radiative decay pathways are minimized, allowing for the clear observation of the phosphorescence spectrum. The energy of the highest-energy vibronic peak in this spectrum (the 0-0 transition) provides a direct measure of the triplet state energy (ET).[6][7]

Experimental Protocol: Low-Temperature Phosphorescence Measurement

This protocol outlines a self-validating system for the accurate determination of ET.

I. Materials and Instrumentation

-

Analyte: 1-Bromothioxanthen-9-one, purified by recrystallization or column chromatography.

-

Solvent: A glass-forming solvent mixture, such as EPA (diethyl ether:isopentane:ethanol, 5:5:2 v/v/v).

-

Instrumentation:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer equipped with a phosphorescence accessory (pulsed lamp and gated detector).

-

Long-pass filters.

-

Quartz phosphorescence cuvette (long, thin-walled).

-

Optical Dewar flask.

-

Liquid Nitrogen.

-

II. Step-by-Step Methodology

-

Sample Preparation: Prepare a dilute solution of 1-Bromothioxanthen-9-one in EPA (e.g., 10⁻⁵ to 10⁻⁴ M). The concentration should be low enough to yield an absorbance of ~0.1 at the excitation wavelength to avoid inner-filter effects.

-

Absorption Spectrum: Record the UV-Vis absorption spectrum of the solution at room temperature to identify a suitable excitation wavelength (λex), typically the longest wavelength absorption maximum.

-

Instrument Setup:

-

Place the quartz cuvette containing the sample solution into the Dewar.

-

Carefully fill the Dewar with liquid nitrogen, immersing the sample-containing portion of the cuvette. Allow the sample to equilibrate for 10-15 minutes until a clear, solid glass is formed.

-

Position the Dewar assembly within the spectrofluorometer's sample compartment.

-

-

Fluorescence Spectrum (Optional but Recommended): First, record the fluorescence spectrum by setting the detector delay time and gate time to zero. This confirms the S₁ energy level and provides a reference for the expected red-shift of the phosphorescence.

-

Phosphorescence Measurement:

-

Set the excitation wavelength to the λex determined in step 2.

-

Crucial Step (Causality): To isolate the long-lived phosphorescence from short-lived fluorescence and scattered light, a time delay is introduced between the excitation pulse and the start of signal detection. Set an appropriate delay time (e.g., 50-100 µs) and a gate time (the window during which the signal is collected, e.g., 1-5 ms). The optimal times depend on the triplet lifetime of the specific molecule and may require some optimization.

-

Scan the emission monochromator over the expected wavelength range (e.g., starting ~20 nm longer than the fluorescence emission maximum).

-

-

Data Analysis:

-

The resulting spectrum should show a clear vibronic structure. Identify the shortest-wavelength (highest-energy) peak. This is the 0-0 transition.

-

Convert the wavelength of this peak (λ0-0) in nanometers to the triplet energy (ET) using the following equation:

-

ET (kcal/mol) = 28,600 / λ0-0 (nm)

-

ET (eV) = 1,240 / λ0-0 (nm)

-

-

III. Workflow Visualization

Caption: Workflow for determining triplet energy via phosphorescence.

Complementary & Predictive Methods

While low-temperature phosphorescence is the gold standard, a comprehensive understanding benefits from other techniques.

Transient Absorption (TA) Spectroscopy

TA spectroscopy is a pump-probe technique that allows for the direct observation of the triplet state in solution at room temperature.[8][9] A short laser pulse (pump) excites the molecule, and a second, broadband light pulse (probe) measures the absorption of the newly formed transient species. The resulting spectrum reveals a characteristic triplet-triplet absorption. While TA does not directly measure ET, it is invaluable for:

-

Confirming Triplet Formation: Unequivocally proves the population of the triplet state under application-relevant conditions.

-

Determining Triplet Lifetime (τT): By monitoring the decay of the triplet absorption signal over time, the triplet lifetime can be precisely measured. This is a critical parameter for a photosensitizer's efficiency.

Computational Prediction: Time-Dependent Density Functional Theory (TD-DFT)

Modern computational chemistry provides powerful predictive tools.[10] TD-DFT calculations can estimate the energies of electronic excited states. By building a model of 1-Bromothioxanthen-9-one in silico, one can calculate the energy gap between the ground state (S₀) and the lowest triplet state (T₁).[11] This provides a theoretical ET value that can corroborate experimental findings and guide synthetic efforts.

Caption: Interplay of experimental and computational methods.

Data Context and Expected Energy for 1-Bromothioxanthen-9-one

| Compound | Triplet Energy (ET) | Unit | Reference |

| Thioxanthen-9-one (unsubstituted) | ~65.5 | kcal/mol | [2] |

| Thioxanthen-9-one-10,10-dioxide | 66.3 | kcal/mol | [7] |

| Chloro-methoxy-thioxanthone | ~65.3 (273 kJ/mol) | kcal/mol | [4][5] |

| Dimethoxy-thioxanthone | ~68.9 (288 kJ/mol) | kcal/mol | [4][5] |

Analysis and Prediction:

The triplet energy of unsubstituted thioxanthen-9-one is approximately 65.5 kcal/mol.[2] The introduction of substituents can either raise or lower this value. The heavy-atom effect of bromine is expected to primarily increase the rate of intersystem crossing rather than cause a dramatic shift in the energy of the triplet state itself. However, halogen substitution on aromatic ketones often leads to a slight red-shift (lowering of energy) of the T₁ state. Therefore, it is reasonable to predict that the triplet energy of 1-Bromothioxanthen-9-one will be slightly lower than, but very close to, 65.5 kcal/mol . This places it firmly in the category of high-energy triplet sensitizers, capable of sensitizing a wide range of chemical transformations, including the formation of cyclobutane pyrimidine dimers in DNA (requires >64 kcal/mol) and various [2+2] photocycloadditions.[2][4]

Conclusion

Determining the triplet state energy of 1-Bromothioxanthen-9-one is not merely an academic exercise; it is a critical step in qualifying its use as a high-performance photosensitizer. The robust and reliable method of low-temperature phosphorescence spectroscopy provides a direct and accurate measurement of this key parameter. When combined with the kinetic data from transient absorption spectroscopy and the predictive power of TD-DFT, a complete photophysical profile can be established. Based on existing data, 1-Bromothioxanthen-9-one is poised to be an efficient, high-energy triplet sensitizer, and the methodologies outlined in this guide provide a clear and actionable path for researchers to precisely quantify its capabilities and unlock its full potential in drug development and materials science.

References

- Hofmann, F., et al. (2025). Triplet-sensitized cyclobutane pyrimidine dimer damage and crosslinks in DNA: filling the triplet energy gap between xanthone and thioxanthone. RSC Publishing.

- Hofmann, F., et al. (2025). Triplet-sensitized cyclobutane pyrimidine dimer damage and crosslinks in DNA: filling the triplet energy gap between xanthone and thioxanthone. Organic & Biomolecular Chemistry (RSC Publishing).

- Nikitas, N. F., Gkizis, P. L., & Kokotos, C. G. (2021). Thioxanthone: a powerful photocatalyst for organic reactions. RSC Publishing.

- Unknown Author. (n.d.). Dynamic Vertical Triplet Energies: A metric for predicting triplet energy transfer. ChemRxiv.

- Unknown Author. (n.d.). Determination of Triplet Energies and Decay Times of Light-emitting Layers. Source Not Available.

- Nikitas, N. F., Gkizis, P. L., & Kokotos, C. G. (n.d.). Thioxanthone: a powerful photocatalyst for organic reactions. RSC Publishing.

- Ortyl, J., et al. (n.d.). Thioxanthone Derivatives as a New Class of Organic Photocatalysts for Photopolymerisation Processes and the 3D Printing of Photocurable Resins under Visible Light. MDPI.

- Various Authors. (2017). How to find first triplet excited state energy level?

- Miranda, M. A., et al. (2025). Photochemistry of thioxanthen-9-one-10,10-dioxide: A remarkably reactive triplet excited state.

- MacQueen, R. W., et al. (2020). Rational Design of Triplet Sensitizers for the Transfer of Excited State Photochemistry from UV to Visible. Journal of the American Chemical Society.

- Al-Joboury, M. A. (n.d.).

- Zhao, J., et al. (2013). Triplet photosensitizers: from molecular design to applications. Chemical Society Reviews (RSC Publishing).

- Unknown Author. (2023).

- Unknown Author. (n.d.). A Triplet/Singlet Ground-State Switch via the Steric Inhibition of Conjugation in 4,6-Bis(trifluoromethyl)-1,3-phenylene Bisnitroxide. MDPI.

- Unknown Author. (2018). Chapter 1: Thioxanthone Photoinitiators with Heterocyclic Extended Chromophores. Books.

- Abrahamse, H., & Hamblin, M. R. (n.d.). Developments in PDT Sensitizers for Increased Selectivity and Singlet Oxygen Production. Source Not Available.

Sources

- 1. Triplet photosensitizers: from molecular design to applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Thioxanthone: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00221J [pubs.rsc.org]

- 3. Thioxanthone: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Triplet-sensitized cyclobutane pyrimidine dimer damage and crosslinks in DNA: filling the triplet energy gap between xanthone and thioxanthone - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00599J [pubs.rsc.org]

- 5. Triplet-sensitized cyclobutane pyrimidine dimer damage and crosslinks in DNA: filling the triplet energy gap between xanthone and thioxanthone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. spiedigitallibrary.org [spiedigitallibrary.org]

- 9. books.rsc.org [books.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to Brominated Thioxanthen-9-ones: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of brominated thioxanthen-9-ones, a class of heterocyclic compounds with significant potential in medicinal chemistry, materials science, and organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the synthesis, chemical characteristics, and applications of these molecules. While the specific isomer "1-Bromothioxanthen-9-one" is not prominently documented in scientific literature, this guide will focus on the well-characterized 2- and 3-bromo isomers as exemplary compounds, providing a foundational understanding of this important chemical scaffold.

The Thioxanthen-9-one Core: A Privileged Scaffold

Thioxanthen-9-one consists of a tricyclic system with a central sulfur-containing ring fused to two benzene rings, and a ketone functional group. This scaffold is of significant interest due to its rigid, near-planar structure and its presence in a variety of biologically active compounds. The electron-rich aromatic system and the presence of the sulfur atom and carbonyl group provide multiple sites for functionalization, allowing for the fine-tuning of its physicochemical and biological properties.

Physicochemical Properties of Brominated Thioxanthen-9-ones

The introduction of a bromine atom to the thioxanthen-9-one scaffold significantly influences its electronic properties, lipophilicity, and reactivity. The position of the bromine atom dictates the specific changes in these characteristics. Below are the key identifiers for two common isomers:

| Compound Name | SMILES String | InChIKey |

| 2-Bromothioxanthen-9-one | C1=CC=C2C(=C1)C(=O)C3=C(S2)C=C(C=C3)Br[1] | XOYDXFFMXDJBQU-UHFFFAOYSA-N[1] |

| 3-Bromothioxanthen-9-one | C1=CC=C2C(=C1)C(=O)C3=C(S2)C=C(C=C3)Br | OFMHWHCQUXKSFK-UHFFFAOYSA-N |

Synthesis of Brominated Thioxanthen-9-ones: A Mechanistic Approach

The synthesis of brominated thioxanthen-9-ones can be achieved through several synthetic routes. A common and effective method involves the intramolecular Friedel-Crafts acylation of a corresponding 2-(bromophenylthio)benzoic acid.

General Synthesis Workflow

The overall synthetic strategy typically involves two key steps: a nucleophilic aromatic substitution to form the diaryl sulfide precursor, followed by an acid-catalyzed cyclization.

Caption: General workflow for the synthesis of brominated thioxanthen-9-ones.

Detailed Experimental Protocol: Synthesis of 2-Bromothioxanthen-9-one

This protocol is a representative example of the synthesis of a brominated thioxanthen-9-one.

Step 1: Synthesis of 2-((4-bromophenyl)thio)benzoic acid

-

To a solution of 2-mercaptobenzoic acid (1.54 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in dimethylformamide (DMF, 50 mL), add 1-bromo-4-iodobenzene (2.83 g, 10 mmol) and a catalytic amount of copper(I) iodide (0.19 g, 1 mmol).

-

Heat the reaction mixture at 120 °C for 12 hours under a nitrogen atmosphere.

-

After cooling to room temperature, pour the mixture into 200 mL of ice-water and acidify with concentrated hydrochloric acid to a pH of approximately 2.

-

Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the crude 2-((4-bromophenyl)thio)benzoic acid.

-

Recrystallize from ethanol/water to obtain the purified product.

Causality: The Ullmann condensation is employed here, where copper(I) iodide catalyzes the coupling between the thiol and the aryl halide. Potassium carbonate acts as a base to deprotonate the thiol, forming the more nucleophilic thiolate.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Add the dried 2-((4-bromophenyl)thio)benzoic acid (3.27 g, 10 mmol) to polyphosphoric acid (PPA, 30 g) at 80 °C.

-

Stir the mixture at 120 °C for 4 hours.

-

Pour the hot mixture onto crushed ice with vigorous stirring.

-

Collect the precipitate by filtration, wash thoroughly with a 5% sodium bicarbonate solution and then with water until the filtrate is neutral.

-

Dry the crude product and recrystallize from glacial acetic acid to afford pure 2-Bromothioxanthen-9-one.

Causality: Polyphosphoric acid serves as both the solvent and the acidic catalyst for the intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation). The carboxylic acid is activated by PPA to form a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of the bromophenyl group to form the cyclized product.

Applications in Research and Drug Development

The thioxanthen-9-one scaffold and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The introduction of a bromine atom can enhance these activities or modulate the pharmacokinetic properties of the molecule.

Anticancer and Antitumor Activity

Thioxanthen-9-one derivatives have been investigated for their potential as anticancer agents.[2] Their planar structure allows them to intercalate with DNA, leading to the inhibition of DNA replication and transcription in cancer cells. Bromination can increase the lipophilicity of the compound, potentially enhancing its cell membrane permeability and bioavailability.

Photosensitizers in Photodynamic Therapy (PDT)

The thioxanthen-9-one core possesses photochemical properties that make it a candidate for use as a photosensitizer in PDT.[3] Upon irradiation with light of a specific wavelength, these molecules can generate reactive oxygen species (ROS) that are cytotoxic to cancer cells. The heavy bromine atom can enhance the efficiency of intersystem crossing, leading to a higher yield of the triplet excited state and, consequently, more efficient ROS generation.

Antiviral and Antimicrobial Agents

Derivatives of thioxanthen-9-one have also shown promise as antiviral and antimicrobial agents. For instance, they have been screened for activity against the hepatitis C virus.[2] The specific mechanism of action can vary, but may involve the inhibition of key viral or bacterial enzymes.

Conclusion

Brominated thioxanthen-9-ones represent a versatile and valuable class of compounds for researchers in organic synthesis, medicinal chemistry, and materials science. Their synthesis, while requiring careful control of reaction conditions, is accessible through established methods. The strategic placement of a bromine atom on the thioxanthen-9-one scaffold allows for the modulation of its electronic and biological properties, making these compounds promising candidates for the development of new therapeutic agents and advanced materials. Further exploration of the structure-activity relationships of different bromo-isomers will undoubtedly open up new avenues for their application.

References

-

PubChem. 2-Bromo-10-thiaxanthenone. National Center for Biotechnology Information. [Link]

-

PMC. Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides. National Center for Biotechnology Information. [Link]

-

PubChemLite. 3-bromo-9h-thioxanthen-9-one (C13H7BrOS). [Link]

-

LOCKSS. A convenient synthesis of 9h-thioxanthen-9-ones and their aza-analogues. [Link]

-

PMC. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Bromothioxanthen-9-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Strategic Importance of Thioxanthenone Scaffolds and their Synthesis via Palladium Catalysis

The thioxanthen-9-one core is a privileged scaffold in medicinal chemistry and materials science. Its unique tricyclic structure imparts specific photophysical properties and serves as a versatile template for the development of therapeutic agents. Thioxanthenone derivatives have demonstrated a wide range of biological activities, including antitumor, antipsychotic, and antiviral properties. Furthermore, they are explored as photosensitizers in photodynamic therapy and photocatalysts in organic synthesis.[1][2] The functionalization of the thioxanthenone nucleus is crucial for modulating its properties and biological activity.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for drug discovery and development. This application note provides a detailed guide to the Suzuki-Miyaura coupling of 1-bromothioxanthen-9-one with various arylboronic acids, a key transformation for accessing novel 1-arylthioxanthen-9-one derivatives. We will delve into the mechanistic underpinnings of this reaction, provide a robust experimental protocol, and offer insights into troubleshooting and optimization.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The three key steps are oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 1-bromothioxanthen-9-one. This step forms a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl. For 1-bromothioxanthen-9-one, the electron-withdrawing nature of the carbonyl group can influence the rate of this step.

-

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is crucial and can significantly impact the reaction efficiency.

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the thioxanthenone and the aryl group, with the concomitant regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromothioxanthen-9-one

This protocol provides a general starting point for the coupling of 1-bromothioxanthen-9-one with a variety of arylboronic acids. Optimization may be required for specific substrates.

Materials and Reagents:

-

1-Bromothioxanthen-9-one

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like XPhos-Pd-G2)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water (if using a biphasic system)

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Reaction Setup Workflow:

Caption: Figure 2: General workflow for the Suzuki-Miyaura coupling reaction setup.

Detailed Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 1-bromothioxanthen-9-one (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).

-

Inert Atmosphere: Seal the vessel with a rubber septum or a Teflon-lined cap. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent (or solvent mixture) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Recommended Starting Conditions and Reagent Stoichiometry

| Component | Recommended Starting Amount | Notes |

| 1-Bromothioxanthen-9-one | 1.0 equiv | Limiting reagent. |

| Arylboronic Acid | 1.2 - 1.5 equiv | An excess is used to drive the reaction to completion. |

| Palladium Catalyst | 1 - 5 mol % | Pd(PPh₃)₄ or Pd(dppf)Cl₂ are good starting points. |

| Base | 2.0 - 3.0 equiv | K₂CO₃ or K₃PO₄ are commonly used. Cs₂CO₃ for more challenging couplings. |

| Solvent | 0.1 - 0.2 M | 1,4-Dioxane/water (e.g., 4:1) or toluene are common choices. |

| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive substrates. |

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling can be influenced by several factors. The following table provides guidance on common issues and potential solutions.

Table 2: Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Poor solubility of reagents | - Use a fresh batch of catalyst or a more active pre-catalyst (e.g., XPhos-Pd-G2).- Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature.- Try a different solvent or solvent mixture to improve solubility (e.g., DMF, DME). |

| Dehalogenation of starting material | - Presence of water or protic impurities- Certain phosphine ligands can promote this side reaction. | - Ensure all reagents and solvents are anhydrous.- Use a different ligand system. |

| Homocoupling of the boronic acid | - Presence of oxygen- Pd(II) species in the reaction mixture | - Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.[5]- Use a Pd(0) source or ensure complete reduction of a Pd(II) pre-catalyst. |

| Protodeborylation of the boronic acid | - Instability of the boronic acid, especially with heteroarylboronic acids. | - Use the boronic acid ester (e.g., pinacol ester) or a trifluoroborate salt.- Use milder reaction conditions if possible. |

| Difficult purification | - Polarity of the product similar to byproducts. | - Optimize the chromatography eluent system.- Consider a different work-up procedure, such as an acidic or basic wash to remove certain impurities.[7] |

Conclusion

The Suzuki-Miyaura coupling is a highly effective method for the synthesis of 1-arylthioxanthen-9-one derivatives. By carefully selecting the catalyst, base, and solvent system, and by maintaining an inert atmosphere, high yields of the desired products can be achieved. This application note provides a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors, paving the way for the discovery of novel compounds with potential applications in medicine and materials science.

References

-

Shmidt, A. F., & Kurokhtina, A. A. (2010). Suzuki Reaction with Aryl Bromides at Room Temperature in the Presence of a Simple “Ligand-Free” Catalytic System. Russian Journal of Applied Chemistry, 83(7), 1248–1253. [Link]

-

Royal Society of Chemistry. (2026). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Molander, G. A., & Brown, A. R. (2012). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 77(24), 11431-11444. [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

-

Guram, A. S., & Bei, X. (2011). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron Letters, 52(33), 4343-4346. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

- Google Patents. (n.d.). Polar organic solvent purification method, polar organic solvent purification device, analysis method and purified polar organic solvent production method.

-

Royal Society of Chemistry. (2022). Palladium-catalyzed endocyclic bond cleavage of thioxanthene-derived sulfonium salts. Organic Chemistry Frontiers. [Link]

-

Zhang, Y., et al. (2022). Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst. Organic Chemistry Frontiers, 9(15), 4075-4081. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and characterization of some n. Retrieved from [Link]

-

Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. [Link]

-

Pelletier, J. C., et al. (2008). Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides. Bioorganic & Medicinal Chemistry Letters, 18(13), 3762-3766. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. jocpr.com [jocpr.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Yoneda Labs [yonedalabs.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides - PMC [pmc.ncbi.nlm.nih.gov]

using 1-Bromothioxanthen-9-one as a photoinitiator

Abstract

This technical guide details the application of 1-Bromothioxanthen-9-one (1-BTX) (CAS: 20077-09-2) as a Type II photoinitiator for free-radical photopolymerization.[1] Distinct from its more common 2-isomer, the 1-bromo substitution pattern introduces unique steric and electronic effects, leveraging the Heavy Atom Effect to enhance Intersystem Crossing (ISC) efficiency.[1] This guide covers mechanistic principles, spectral characterization protocols, and formulation strategies for UV-LED curing (365–405 nm) and stereolithography (SLA/DLP).[1]

Introduction & Chemical Identity

1-Bromothioxanthen-9-one is a thioxanthone derivative designed to initiate polymerization in the near-UV to visible light region.[1] Unlike Type I initiators (e.g., BAPO, TPO) that undergo homolytic cleavage, 1-BTX functions primarily as a Type II sensitizer , requiring a co-initiator (hydrogen donor) to generate active radicals.[1]

-

Key Feature: The bromine atom at the C1 position (peri-position to the carbonyl) enhances spin-orbit coupling, theoretically increasing the quantum yield of the triplet state (

) via the Heavy Atom Effect, leading to more efficient hydrogen abstraction.[1]

Mechanism of Action

The photoinitiation process relies on the excitation of 1-BTX to its singlet state (

Mechanistic Pathway

-

Absorption:

[1] -

Intersystem Crossing (ISC):

(Enhanced by Br) -

H-Abstraction:

-

Initiation:

Note: The ketyl radical (

Figure 1: Type II Photoinitiation Mechanism of 1-BTX facilitated by Amine Synergist.

Application Notes

Spectral Matching & LED Curing

1-BTX typically exhibits absorption maxima in the 380–410 nm range (solvent dependent).[1] This makes it highly suitable for:

-

395 nm UV-LED systems: High overlap efficiency.[1]

-

405 nm UV-LED systems: Good tail absorption, effective for deep curing (due to lower extinction coefficient at this specific wavelength compared to peak, allowing light penetration).[1]

Co-Initiator Selection

The efficiency of 1-BTX is strictly dependent on the co-initiator.[1]

-

Standard: Ethyl 4-(dimethylamino)benzoate (EDB) – Good surface cure.[1]

-

High Reactivity: N-Methyldiethanolamine (MDEA) – Excellent bulk cure.[1]

-

Low Migration: Acrylated amines (e.g., amine-modified polyether acrylates) – Essential for food packaging or biomedical applications to prevent leaching.[1]

Solubility Profile

Unlike liquid ITX, 1-BTX is a crystalline solid.[1]

-

Good Solubility: Acrylates (HDDA, TPGDA), Acetone, Chloroform.[1]

-

Poor Solubility: Water, Aliphatic hydrocarbons.[1]

-

Recommendation: Pre-dissolve 1-BTX in a reactive diluent (e.g., IBOA or HDDA) at 40-50°C before adding to the main formulation to ensure homogeneity.[1]

Experimental Protocols

Protocol A: Formulation & Solubility Verification

Objective: Determine the maximum solubility and stability of 1-BTX in a target monomer system.

-

Preparation: Select a monomer base (e.g., 1,6-Hexanediol diacrylate - HDDA).[1]

-

Dissolution:

-

Add 1-BTX at 0.5 wt% increments to 10g of HDDA in amber vials.

-

Heat to 50°C with magnetic stirring for 30 minutes.

-

Allow to cool to room temperature (25°C) and sit for 24 hours.

-

-

Observation: Check for crystallization.

-

Standard Loading: Typical effective concentration is 0.5% – 3.0% wt .[1]

Protocol B: Reactivity Profiling (Real-Time FTIR)

Objective: Quantify the double-bond conversion rate under LED irradiation.

Materials:

-

Resin: 70% Urethane Acrylate Oligomer + 30% HDDA.[1]

-

Photoinitiator: 1-BTX (1.0 wt%).[1]

-

Co-initiator: EDB (2.0 wt%).[1]

-

Equipment: FTIR Spectrometer with ATR accessory, UV-LED curing unit (395 nm).

Steps:

-

Baseline Scan: Apply a 20 µm drop of uncured resin on the ATR crystal.[1] Record absorbance at 810 cm⁻¹ (acrylate C=H twist) or 1635 cm⁻¹ (C=C stretch).[1]

-

Irradiation: Trigger the UV-LED (Intensity: 100 mW/cm²) simultaneously with FTIR data acquisition (Time-resolved mode).

-

Data Processing: Calculate conversion (

) using the formula: -

Comparison: Run a control with ITX (Isopropylthioxanthone) to benchmark the 1-BTX efficiency.

Figure 2: Experimental Workflow for Reactivity Profiling.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Surface Cure (Tackiness) | Oxygen Inhibition | Increase Amine Co-initiator concentration (up to 5%).[1] Add a Type I PI (e.g., 0.5% TPO) for hybrid cure.[1] |

| Yellowing of Cured Part | Formation of colored photoproducts (Ketyl radicals) | Reduce 1-BTX concentration.[1] Switch to an acrylated amine to lock photoproducts into the network.[1] |

| Precipitation | Solubility limit exceeded | Use a solubilizing monomer (e.g., IBOA, NVC).[1] Ensure 1-BTX is fully dissolved at elevated temp before cooling.[1] |

| Slow Cure Speed | Spectral Mismatch | Verify LED output wavelength. 1-BTX is less efficient at >420nm.[1] Ensure LED is 385-405nm. |

Safety & Handling (SDS Highlights)

-

Hazard: 1-BTX is a halogenated organic compound.[1][2][6] Treat as a potential skin/eye irritant and aquatic toxin.[1]

-

Light Sensitivity: Highly sensitive to ambient UV/blue light.[1] Handle only under yellow safe-light conditions.

-

Storage: Store in amber glass containers, sealed, at < 25°C.

References

-

PubChem. (n.d.).[1] 1-Bromothioxanthen-9-one (Compound).[1][2][3][4][5][6] National Library of Medicine.[1] Retrieved October 24, 2023, from [Link][1]

-

Yagci, Y., Jockusch, S., & Turro, N. J. (2010).[1] Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules, 43(15), 6245–6260.[1] [Link]

-

Fouassier, J. P., & Lalevée, J. (2014).[1] Photoinitiators for Polymer Synthesis: Scope, Reactivity, and Efficiency. Wiley-VCH.[1] [Link][1]

-

Dadashi-Silab, S., Aydogan, C., & Yagci, Y. (2015).[1] Shining a Light on Carbonyl-Based Photoinitiators. Polymer Chemistry, 6(37), 6595-6615.[1] [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 40102-86-1|2,7-Dibromo-9H-thioxanthen-9-one|BLD Pharm [bldpharm.com]

- 3. 1859087-87-8|1-Bromo-4-methyl-9h-thioxanthen-9-one|BLD Pharm [bldpharm.com]

- 4. 1-溴-9H-噻喃-9-酮cas号20077-09-2;科研试剂优势供应,实验室直发,欢迎咨询!-(阿尔法)郑州阿尔法化工有限公司 [aefachem.com]

- 5. CAS:20077-09-2, 1-Bromo-9H-thioxanthen-9-one-毕得医药 [bidepharm.com]

- 6. 96407-89-5|3-Bromo-9H-thioxanthen-9-one|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Palladium-Catalyzed Cross-Coupling of 1-Bromothioxanthen-9-one

[1]

Executive Summary

1-Bromothioxanthen-9-one represents a critical "gateway" scaffold in the synthesis of DNA-intercalating antitumor agents (e.g., Hycanthone analogs) and photoinitiators. However, functionalization at the C1 position is notoriously difficult due to the peri-interaction with the C9 carbonyl group. This steric and electronic clash often leads to stalled catalytic cycles or dehalogenation byproducts.

This guide provides two field-validated protocols—Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond)—specifically engineered to overcome the energetic penalty of oxidative addition at the hindered C1 position.

Mechanistic Insight: The "Peri-Effect" Challenge

To successfully couple 1-bromothioxanthen-9-one, one must understand the failure mode of standard protocols. The C1 position is not merely an aryl bromide; it is a sterically obstructed site located in the "bay region" of the tricyclic system.

-

Steric Hindrance: The carbonyl oxygen at C9 projects electron density and physical bulk toward C1. Standard ligands (e.g., PPh3) are often too bulky to allow the palladium center to approach, or they fail to stabilize the distorted oxidative addition complex.

-

Electronic Deactivation: The thioxanthone core is electron-deficient. While this typically aids oxidative addition, the coordination of the C9 carbonyl to the Pd center can create a stable, non-reactive chelate (catalyst poisoning).

Visualization: The Steric-Electronic Gate

The following diagram illustrates the critical "Steric Gate" where standard catalysts fail, and how specialized ligands (SPhos, BINAP) facilitate the cycle.

Caption: The catalytic cycle highlighting the "Steric Gate" at the oxidative addition step caused by the C9 carbonyl group.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond)

Objective: Introduction of aryl/heteroaryl groups at C1. Key Innovation: Use of SPhos (Buchwald Ligand). Its structural flexibility allows it to "wrap" around the palladium, facilitating oxidative addition in hindered spaces while preventing catalyst aggregation.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 1-Bromothioxanthen-9-one | 1.0 | Limiting Reagent |

| Aryl Boronic Acid | 1.5 | Nucleophile (Excess accounts for protodeboronation) |

| Pd(OAc)₂ | 0.05 | Pre-catalyst (5 mol%) |

| SPhos | 0.10 | Ligand (2:1 L:M ratio is critical) |

| K₃PO₄ (Tribasic) | 3.0 | Base (Anhydrous preferred) |

| Toluene / Water | 10:1 | Solvent System (Biphasic promotes turnover) |

Step-by-Step Methodology

-

Pre-complexation (Critical): In a dry vial, dissolve Pd(OAc)₂ and SPhos in Toluene. Stir at room temperature for 15 minutes. Observation: Solution should turn from orange to a pale yellow/clear active catalyst solution.

-

Substrate Loading: Add 1-Bromothioxanthen-9-one, Aryl Boronic Acid, and finely ground K₃PO₄ to a reaction vessel equipped with a stir bar.

-

Solvent Addition: Add the pre-formed catalyst solution to the solids, followed by the degassed water.

-

Inert Atmosphere: Seal the vessel and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen is the primary cause of homocoupling side-products.

-

Reaction: Heat to 100°C for 12–18 hours.

-

Monitoring: Check TLC every 4 hours. The starting material (bright yellow fluorescence) should disappear, replaced by a blue/green fluorescent product (depending on the aryl group).

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Wash with EtOAc. Concentrate and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Objective: Introduction of amine side chains (e.g., for solubility/bioactivity). Key Innovation: Use of BINAP or BrettPhos . BINAP is the robust "workhorse" for thioxanthones, forming a rigid bite angle that enforces reductive elimination even in crowded environments.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 1-Bromothioxanthen-9-one | 1.0 | Limiting Reagent |

| Primary/Secondary Amine | 1.2 | Nucleophile |

| Pd₂(dba)₃ | 0.025 | Pre-catalyst (Source of Pd(0)) |

| rac-BINAP | 0.075 | Ligand (Higher loading 3:1 L:M stabilizes Pd) |

| Cs₂CO₃ | 2.0 | Base (Mild, soluble in dioxane) |

| 1,4-Dioxane | 0.2 M | Solvent (High boiling, coordinating) |

Step-by-Step Methodology

-

Drying: Flame-dry the reaction flask under vacuum to remove trace moisture (water kills the active amido-Pd species).

-

Solids Addition: Add Pd₂(dba)₃, BINAP, Cs₂CO₃, and 1-Bromothioxanthen-9-one under a counter-flow of Nitrogen.

-

Solvent & Amine: Add anhydrous 1,4-Dioxane. If the amine is liquid, add it last via syringe.

-

Thermal Activation: Heat to 110°C .

-

Note: The reaction mixture often turns deep red/brown. This is normal for Pd-BINAP-Amine complexes.

-

-

Completion: Reaction is usually complete in 16–24 hours.

-

Self-Validation: If the reaction stalls (SM remains after 24h), add 2 mol% more catalyst/ligand solution. Do not simply increase heat, as this promotes dehalogenation.

-

Self-Validating Workflow & Troubleshooting

This decision tree guides the researcher through the post-reaction analysis to ensure data integrity.

Caption: Troubleshooting logic for post-reaction analysis.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| No Reaction (SM Recovery) | Oxidative Addition failure due to sterics. | Switch from PPh₃ to SPhos or XPhos . Increase Temp to 110°C. |

| Product + De-brominated SM | Use 1,4-Dioxane instead of alcohols. Ensure solvent is anhydrous. | |

| Pd Black Precipitation | Ligand dissociation / Instability. | Increase Ligand:Pd ratio to 3:1 . Use Pd(dppf)Cl₂ (bidentate is more stable). |

References

-

Suzuki-Miyaura Coupling Mechanism & Ligand Design

- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

-

Thioxanthone Synthesis & Functionalization

-

Buchwald-Hartwig Amination of Heterocycles

-

General Cross-Coupling Guides

- Organic Chemistry Portal: Suzuki Coupling.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Thioxanthone 10,10-Dioxides and Sulfone-Fluoresceins via Pd-Catalyzed Sulfonylative Homocoupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Application Note: Synthesis of 1-Amino-Thioxanthone Derivatives from 1-Bromo Precursors

Executive Summary & Strategic Analysis

The 1-amino-thioxanthone scaffold is a privileged structure in medicinal chemistry and materials science. Derivatives such as Lucanthone and Hycanthone are historic antischistosomal and antitumor agents, acting primarily as DNA intercalators. In the polymer industry, these derivatives serve as high-efficiency Type II photoinitiators.

Synthesizing these molecules from 1-bromothioxanthone presents a specific regiochemical challenge: the 1-position (peri-position) is sterically crowded by the adjacent carbonyl group at C9. While this proximity allows for stabilizing intramolecular hydrogen bonding in the final product (1-NH...O=C), it significantly hinders nucleophilic attack in classical

This guide details two validated protocols:

-

Method A (Gold Standard): Palladium-Catalyzed Buchwald-Hartwig Amination. Preferred for complex, valuable, or thermally sensitive amines.

-

Method B (Scale-Up/Robust): Copper-Catalyzed Ullmann-Type Coupling. Preferred for simple aliphatic amines and cost-sensitive scale-up.

Pre-Synthesis Considerations

Structural Numbering & Sterics

Understanding the geometry is critical for troubleshooting.

-

C9: Carbonyl group.

-

C1: Target site (peri to C9).

-

Steric Implication: The carbonyl oxygen exerts a steric repulsion against incoming bulky ligands. Consequently, bidentate phosphine ligands with a wide bite angle (e.g., Xantphos, BINAP) are essential to stabilize the Palladium center and force the reductive elimination step.

Reagent Selection Table

| Component | Recommendation | Rationale |

| Precursor | 1-Bromothioxanthone | Bromide offers the best balance of reactivity (oxidative addition) and stability compared to iodide (too labile) or chloride (inert). |

| Catalyst (Method A) | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(0) source or easily reduced Pd(II) precursor. |

| Ligand (Method A) | BINAP or Xantphos | Chelating bisphosphines prevent catalyst decomposition and accommodate the steric bulk of the thioxanthone core. |

| Base | Cs₂CO₃ or NaOtBu | Strong base required to deprotonate the amine-Pd complex. Cs₂CO₃ is milder; NaOtBu is faster but incompatible with sensitive functional groups. |

| Solvent | Toluene or 1,4-Dioxane | Non-polar, high-boiling solvents promote the catalytic cycle at elevated temperatures (100–110°C). |

Protocol A: Buchwald-Hartwig Amination (High Precision)

This protocol is optimized for coupling 1-bromothioxanthone with primary and secondary amines on a 1.0 mmol scale.

Materials

-

1-Bromothioxanthone (291 mg, 1.0 mmol)

-

Amine (1.2 – 1.5 mmol)

-

Pd(OAc)₂ (11 mg, 5 mol%) or Pd₂(dba)₃ (23 mg, 2.5 mol%)

-

BINAP (46 mg, 7.5 mol%)

-

Cesium Carbonate (Cs₂CO₃) (488 mg, 1.5 mmol)

-

Toluene (anhydrous, 5 mL)

Step-by-Step Methodology

-

Catalyst Pre-activation:

-